2-Cyclopropyl-3-hydrazinylpyrazine
Overview
Description
2-Cyclopropyl-3-hydrazinylpyrazine is a pyrazine compound with the molecular formula C7H10N4 and a molecular weight of 150.18 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-hydrazinylpyrazine typically involves the reaction of cyclopropylamine with hydrazine and pyrazine derivatives. One common method involves the reaction of 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)ethanone with hydrazine in the presence of a base such as sodium hydroxide (NaOH) in dimethylformamide (DMF) at low temperatures . The reaction mixture is then extracted with dichloromethane (DCM) and dried over sodium sulfate (Na2SO4) before evaporation under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3-hydrazinylpyrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenated reagents such as bromoethane in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding pyrazine oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
2-Cyclopropyl-3-hydrazinylpyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-hydrazinylpyrazine involves its interaction with specific molecular targets and pathways. The cyclopropane fragment in the compound imposes conformational rigidity, which can enhance its binding affinity to target enzymes or receptors . This rigidity can lead to the inhibition of enzyme activity or disruption of biological pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-3-hydrazinylpyridine
- 2-Cyclopropyl-3-hydrazinylpyrimidine
- 2-Cyclopropyl-3-hydrazinylpyrazole
Uniqueness
2-Cyclopropyl-3-hydrazinylpyrazine is unique due to its specific pyrazine ring structure combined with the cyclopropyl and hydrazinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3-cyclopropylpyrazin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-11-7-6(5-1-2-5)9-3-4-10-7/h3-5H,1-2,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNBUOHRDUYEHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN=C2NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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